1-(1H-indol-3-yl)-3-mesitylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(2,4,6-trimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-11-8-12(2)17(13(3)9-11)21-18(22)20-16-10-19-15-7-5-4-6-14(15)16/h4-10,19H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMKJTFSWRSXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 1h Indol 3 Yl 3 Mesitylurea and Its Analogues
General Synthetic Routes to Urea-Linked Indole (B1671886) Derivatives
The construction of urea-linked indole derivatives is a cornerstone of various research endeavors, primarily due to their diverse biological activities. bohrium.com The synthetic approaches are generally characterized by the strategic functionalization of the indole nucleus and the subsequent formation of the urea (B33335) bond.
Indole Ring Functionalization Strategies
The indole scaffold is a privileged structure in numerous bioactive compounds, and its functionalization is a key aspect of synthetic organic chemistry. mdpi.comacs.org Various methods have been developed for the site-specific modification of the indole ring, which are crucial for creating a diverse range of urea derivatives. openmedicinalchemistryjournal.com
Indoles exhibit high nucleophilic reactivity at the C3 position of the pyrrole (B145914) ring, making it a primary site for electrophilic substitution. mdpi.comrsc.org However, functionalization at other positions, such as C2, N1, and the benzene (B151609) ring, can be achieved through specific strategies. mdpi.com For instance, directing groups can be employed to achieve regioselective C-H functionalization at positions like C4, which are otherwise difficult to access. nih.gov The use of transition metal catalysts, such as palladium and iridium, has also enabled novel C-H activation and alkylation reactions on the indole core. acs.orgumich.edu
Some of the key strategies for indole ring functionalization include:
Direct C-H Functionalization: This atom-economical approach involves the direct activation of C-H bonds on the indole ring, often facilitated by transition metal catalysts. nih.govumich.edu For example, palladium-catalyzed C-H amination and iridium-catalyzed alkylation with alcohols have been reported. acs.orgumich.edu
Multi-component Reactions (MCRs): MCRs offer an efficient route to complex indole derivatives by combining three or more reactants in a single step. rsc.orgresearchgate.net These reactions often utilize the inherent reactivity of the indole C3 position. rsc.org
Cyclization Reactions: The indole nucleus itself can be constructed through various cyclization strategies, such as the Fischer, Bischler, and Larock indole syntheses. beilstein-journals.org More contemporary methods involve the cyclization of appropriately substituted anilines or nitroaromatics. beilstein-journals.orgresearchgate.net
Functional Group Interconversion: Standard organic transformations can be used to modify existing functional groups on a pre-formed indole ring. For example, the reduction of indole-3-carboxylic acids or their derivatives can provide 3-aminomethylindoles, which are key precursors for urea synthesis.
Urea Bond Formation Techniques
The formation of the urea bond is the pivotal step in the synthesis of 1-(1H-indol-3-yl)-3-mesitylurea and its analogues. Several reliable methods are available for constructing this functional group, typically involving the reaction of an amine with an isocyanate or a related carbonyl derivative.
Common techniques for urea bond formation include:
Reaction of an Amine with an Isocyanate: This is the most direct and widely used method. An appropriately substituted indole amine, often 3-aminoindole or a derivative, is reacted with the desired isocyanate (e.g., mesityl isocyanate). This reaction is typically efficient and proceeds under mild conditions. Borane Lewis acids, such as BCl3, can be used to catalyze the regioselective N-carboxamidation of unprotected indoles with isocyanates. scispace.com
Curtius, Hofmann, or Lossen Rearrangement: These classical rearrangements can be employed to generate an isocyanate intermediate from a carboxylic acid, amide, or hydroxamic acid, respectively. The in situ generated isocyanate can then react with an amine to form the urea.
Reaction with Phosgene (B1210022) or its Equivalents: An amine can react with phosgene or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), to form a carbamoyl (B1232498) chloride or an activated carbamate, which then reacts with a second amine to yield the urea.
From Thioureas: Existing thiourea (B124793) derivatives can be converted to their corresponding ureas. For instance, the replacement of the sulfur atom in a thiourea with oxygen can be achieved using reagents like mesityl nitrile oxide. nih.govmdpi.com
The choice of method depends on the availability of starting materials, the desired substitution pattern, and the compatibility of functional groups within the molecule.
Synthesis of this compound: Specific Methods and Optimization
The synthesis of the target compound, this compound, generally follows the principles outlined above. A common and straightforward approach involves the reaction of 3-amino-1H-indole with mesityl isocyanate.
A typical synthetic route would be:
Preparation of 3-amino-1H-indole: This key intermediate can be synthesized through various methods, such as the reduction of 3-nitro-1H-indole or the Curtius rearrangement of 1H-indole-3-carboxylic acid. The latter involves converting the carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate that is subsequently hydrolyzed to the amine.
Urea Formation: The prepared 3-amino-1H-indole is then reacted with mesityl isocyanate in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. The reaction is typically carried out at room temperature and often proceeds to completion in a few hours, yielding this compound as the product.
Optimization of this synthesis would involve exploring different reaction conditions, such as solvent, temperature, and catalyst, to maximize the yield and purity of the final product. For instance, the use of a mild base could be investigated to facilitate the reaction.
Design and Synthesis of Mesityl and Indole Ring Modified Analogues
The structural modification of both the mesityl and indole rings is a key strategy for exploring the structure-activity relationships (SAR) of this compound and developing new analogues with potentially improved properties.
Strategies for Structural Diversification
A variety of strategies can be employed to diversify the structure of the lead compound:
Modification of the Mesityl Ring:
Varying the Substitution Pattern: The methyl groups on the mesityl ring can be replaced with other alkyl groups, halogens, or electron-donating or electron-withdrawing groups to probe the electronic and steric requirements for activity.
Replacing the Mesityl Group: The entire mesityl group can be replaced with other substituted aryl or heteroaryl rings to explore a wider chemical space.
Modification of the Indole Ring:
Substitution at Different Positions: Functional groups can be introduced at various positions of the indole ring (e.g., C2, C4, C5, C6, C7, or N1) using the functionalization strategies discussed in section 2.1.1. This allows for the investigation of the impact of substituents on the indole nucleus. For example, a propargylamine (B41283) moiety has been introduced at the N1 position of indole rings in related compounds. rsc.org
Introduction of Fused Rings: The indole ring can be fused with other rings to create more complex heterocyclic systems. acs.org
Modification of the Urea Linker:
Introducing Chirality: Chiral centers can be incorporated into the molecule, for example, by using chiral amines or isocyanates in the urea formation step. bohrium.com
Stereoselective Synthesis Approaches
When chiral analogues of this compound are desired, stereoselective synthesis becomes crucial. This is particularly relevant when the analogues are intended for biological applications, as different enantiomers or diastereomers can exhibit distinct pharmacological profiles.
Key approaches for stereoselective synthesis include:
Use of Chiral Starting Materials: The synthesis can start from enantiomerically pure indole or amine precursors. For example, chiral aminoindoles or chiral isocyanates can be used to construct the urea linkage, leading to the formation of a single enantiomer or diastereomer.
Asymmetric Catalysis: Chiral catalysts can be employed to control the stereochemical outcome of a key reaction step. For instance, chiral Brønsted acids or bifunctional (thio)urea catalysts have been used in the enantioselective functionalization of indoles. mdpi.comacs.org Chiral phosphoric acid catalysts have been utilized in the enantioselective cycloaddition of indolylmethanols. researchgate.net
Diastereoselective Reactions: If the molecule contains a pre-existing chiral center, new stereocenters can be introduced with high diastereoselectivity by taking advantage of steric or electronic biases.
Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its individual enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.
The development of efficient and highly stereoselective synthetic routes is essential for the preparation of optically pure analogues of this compound for detailed biological evaluation.
Advanced Analytical Characterization Techniques for 1 1h Indol 3 Yl 3 Mesitylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of an indole-containing compound, the proton on the indole (B1671886) nitrogen often appears as a broad singlet at a downfield chemical shift, typically above 11.0 ppm. researchgate.net Aromatic protons on the indole and mesitylene (B46885) rings resonate in the region of 6.5-8.0 ppm, with their specific shifts and coupling patterns dictated by their substitution. docbrown.info The methyl groups of the mesityl moiety typically give rise to a sharp singlet in the upfield region, around 2.0-2.5 ppm. docbrown.info The urea (B33335) N-H protons can also be observed, often as broad signals whose chemical shifts can be influenced by solvent and concentration.
Interactive Data Table: Representative ¹H NMR Chemical Shifts
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | > 11.0 | Broad Singlet |
| Aromatic C-H | 6.5 - 8.0 | Multiplet/Doublet/Triplet |
| Urea N-H | Variable | Broad Singlet |
| Mesityl CH₃ | 2.0 - 2.5 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. The carbonyl carbon of the urea group is a key diagnostic signal, typically appearing in the downfield region of the spectrum, often between 155-160 ppm. The aromatic carbons of the indole and mesitylene rings produce a series of signals in the range of 110-140 ppm. rsc.org The carbons of the methyl groups on the mesitylene ring are observed in the upfield region, generally below 25 ppm. rsc.org
Interactive Data Table: Representative ¹³C NMR Chemical Shifts
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Urea C=O | 155 - 160 |
| Aromatic C | 110 - 140 |
| Mesityl CH₃ | < 25 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. This technique provides a highly accurate mass measurement, often to within a few parts per million (ppm), enabling the differentiation between compounds with the same nominal mass but different molecular formulas. hilarispublisher.com For 1-(1H-indol-3-yl)-3-mesitylurea, HRMS would be used to confirm the expected molecular formula of C₁₈H₁₉N₃O.
Furthermore, by employing tandem mass spectrometry (MS/MS), fragmentation patterns can be analyzed to provide structural information. The fragmentation of the parent ion can reveal characteristic losses of substructures, such as the mesityl group or parts of the indole ring, further corroborating the proposed structure. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. vscht.cz The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. For this compound, key characteristic absorption bands would be expected. The N-H stretching vibrations of the indole and urea groups typically appear as one or more bands in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the urea carbonyl group is a strong and sharp absorption, usually found in the range of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the mesityl methyl groups appears just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Indole, Urea) | Stretch | 3200 - 3500 |
| C-H (Aromatic) | Stretch | > 3000 |
| C-H (Aliphatic) | Stretch | < 3000 |
| C=O (Urea) | Stretch | 1630 - 1680 |
| C=C (Aromatic) | Stretch | 1400 - 1600 |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. nih.gov For the analysis of this compound, a reversed-phase HPLC method would typically be employed. nih.govsielc.com In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The compound's retention time, the time it takes to travel through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time to that of a known standard, the compound can be identified. Furthermore, the area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. The use of a diode-array detector (DAD) or a mass spectrometer (MS) as the detector can provide additional spectral information to confirm the identity of the peak. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for the identification and quantification of volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis would provide critical information about its molecular weight and fragmentation pattern, which is invaluable for structural confirmation and purity assessment.
In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.
For substituted ureas, GC-MS analysis can sometimes be challenging due to their thermal lability. Some urea derivatives may decompose in the hot injector port of the gas chromatograph, leading to the formation of isocyanates and amines. researchgate.net However, derivatization techniques can be employed to create more volatile and thermally stable analogs suitable for GC-MS analysis. nih.govnih.govgoogle.com For instance, trifluoroacetamide (B147638) (MTBSTFA) has been used to derivatize urea for GC-MS analysis. google.com
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₁₉N₃O |
| Molecular Weight | 293.36 g/mol |
| Retention Time (t_R) | Dependent on column and conditions |
| Molecular Ion (M⁺) | m/z 293 |
| Major Fragment Ions | Expected fragments from indole, mesitylene, and urea moieties |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used for the qualitative analysis of organic compounds. tandfonline.com It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance.
In TLC, a small amount of the sample is spotted onto a stationary phase, which is a thin layer of an adsorbent material (commonly silica (B1680970) gel) coated on a flat carrier such as a glass plate or aluminum foil. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. For this compound, which contains both a polar urea group and a moderately polar indole ring, as well as a nonpolar mesitylene group, the choice of the mobile phase is crucial for achieving good separation. A mixture of a polar and a nonpolar solvent is typically used to obtain an optimal retention factor (R_f_). The R_f_ value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.
For indole compounds, various mobile phase systems have been reported. For example, a mixture of butane-1-ol, glacial acetic acid, and water (12:3:5, v/v) or isopropanol, 25% ammonia, and water (8:1:1, v/v) has been used for the separation of indole derivatives on silica gel plates. akjournals.com Another study utilized chloroform, ethyl acetate (B1210297), and formic acid (77:22:1, v/v) for the separation of indole-3-acetic acid. academicjournals.org For aromatic amines, a mobile phase containing CTAB, methanol, and water has been found effective. tandfonline.comresearchgate.net Given the aromatic and urea functionalities in this compound, a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol would likely provide good separation on a silica gel plate.
Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the indole and mesitylene rings are UV-active. Alternatively, staining reagents such as potassium permanganate (B83412) or iodine can be used.
Table 2: Exemplary TLC Systems for Indole Derivatives
| Stationary Phase | Mobile Phase (v/v/v) | Application | Reference |
| Silica Gel 60 F₂₅₄ | Butane-1-ol : Glacial Acetic Acid : Water (12:3:5) | Separation of various indole compounds | akjournals.com |
| Silica Gel 60 F₂₅₄ | Isopropanol : 25% NH₃ : Water (8:1:1) | Separation of tryptamine, L-tryptophan, and serotonin (B10506) | uj.edu.pl |
| Silica Gel 60GF₂₅₄ | Chloroform : Ethyl Acetate : Formic Acid (77:22:1) | Detection of Indole-3-acetic acid | academicjournals.org |
X-ray Crystallography for Solid-State Structure Determination
For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is recorded, and from this data, the electron density map of the molecule can be calculated. This map is then interpreted to build a model of the molecular structure.
The crystal structure of this compound would reveal the precise geometry of the urea linkage and the relative orientations of the indole and mesitylene rings. Conformational studies of N,N'-diaryl ureas have shown that the geometry of the urea nitrogens is intermediate between trigonal and tetrahedral, with a nonplanar arrangement of the amide groups. nih.gov The solid-state structure is often stabilized by a network of intermolecular hydrogen bonds involving the N-H protons of the urea group and the carbonyl oxygen, as well as potential π-π stacking interactions between the aromatic rings. nih.gov
While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related structures provides insight into what might be expected. For example, crystal structures of other urea derivatives have been determined, revealing details of their hydrogen bonding networks and molecular packing. mdpi.com Similarly, numerous crystal structures of indole derivatives have been published, providing a wealth of information on the geometry and intermolecular interactions of this important heterocyclic scaffold. bohrium.comrsc.org
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| Unit Cell Dimensions | Dependent on crystal packing |
| Key Bond Lengths (Å) | C=O (~1.24), C-N (~1.37) |
| Key Bond Angles (°) | N-C-N (~117), C-N-C (~120) |
| Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking |
Exploration of Biological Activities and Molecular Mechanisms of 1 1h Indol 3 Yl 3 Mesitylurea Derivatives
Antimicrobial Activity Investigations
Derivatives of 1-(1H-indol-3-yl)-3-mesitylurea represent a class of indole (B1671886) compounds that have been investigated for their potential antimicrobial properties. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives can interact with a wide range of molecular targets, leading to diverse biological activities, including antimicrobial effects. Research into these compounds is driven by the urgent need for new therapeutic agents to combat the rise of drug-resistant pathogens.
Studies have explored the antibacterial potential of various indole derivatives against a panel of clinically relevant bacteria. The efficacy of these compounds often varies depending on the specific substitutions on the indole ring and the nature of the side chains, which influence their physicochemical properties and ability to interact with bacterial targets.
Indole derivatives have demonstrated notable activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govnih.govnih.gov Staphylococcus epidermidis, another significant Gram-positive pathogen known for its ability to form biofilms on medical devices, has also been a target of these investigations. nih.govresearchgate.netnih.gov
Novel synthetic indole compounds have shown potent in vitro activity against MRSA. nih.govnih.gov For instance, certain 2-(1H-indol-3-yl)quinoline and 2-(1H-indol-3-yl)tetrahydroquinoline derivatives have been prepared and found to have minimum inhibitory concentrations (MICs) below 1.0 µg/mL against MRSA. nih.govnih.gov Similarly, some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed high activity against both methicillin-sensitive S. aureus (MSSA) and MRSA, with MIC values less than 1 µg/mL. mdpi.com The substitution patterns on the indole and associated rings play a crucial role in determining the potency. For example, halogen substitutions, such as with chlorine or bromine, have been shown to influence the antibacterial activity of these compounds. mdpi.commdpi.com
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(1H-indol-3-yl)tetrahydroquinolines | MRSA | <1.0 | nih.gov |
| 2-(1H-indol-3-yl)quinolines | MRSA | <1.0 | nih.gov |
| (1R,4S)-6-Chloro-1,4-bis(5-chloro-1H-indol-3-yl)-2,3,4,9-tetrahydro-1H-carbazole | MRSA | 1-2 | mdpi.com |
| (E)-1-(1H-indol-3-yl) ethanone (B97240) O-benzyl oxime derivative (5h) | MRSA & VRSA | 2-4 | nih.gov |
| 5-bromo-3-((4-methoxyphenyl)sulfenyl)-1H-indole | MRSA | 4 (MIC50) | researchgate.net |
| 2-(5-Bromo-1H-indol-3-yl)-5,7-dichloro-1H-benzo[d]imidazole | MRSA | 3.9 | mdpi.com |
| 2-(5-Bromo-1H-indol-3-yl)-6-bromo-1H-benzo[d]imidazole | S. aureus | 0.98 | mdpi.com |
The activity of many indole derivatives against Gram-negative bacteria is often more limited compared to their effects on Gram-positive organisms. nih.gov The complex outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing many compounds from reaching their intracellular targets. Some studies have reported that certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were inactive against Escherichia coli. nih.gov
However, this is not universal, and some indole-based molecules have shown promise. Indole itself is a signaling molecule in E. coli and can influence virulence factors like biofilm formation and motility. nih.gov Furthermore, recent research has explored the use of indole derivatives as adjuvants to enhance the efficacy of existing antibiotics against Gram-negative pathogens. For example, indole-3-carbinol (B1674136) demonstrated synergistic antibacterial effects when combined with polymyxin (B74138) B against Klebsiella pneumoniae, a significant cause of hospital-acquired infections. nih.govnih.gov This combination was found to affect bacterial lipid metabolism and alter the cell membrane structure. nih.gov
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. emerypharma.comyoutube.com This quantitative measure is crucial for comparing the efficacy of different compounds and for understanding their spectrum of activity. MIC values for various indole derivatives have been determined against a wide range of bacterial and fungal strains. researchgate.net For instance, studies on 3-substituted-1H-imidazol-5-yl-1H-indoles identified analogues with potent anti-MRSA activity, with MIC values as low as ≤0.25 µg/mL. nih.gov In contrast, other derivatives, such as 1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione, exhibited much higher MIC values against S. aureus, in the range of 86.2 µg/mL. researchgate.net
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-substituted-1H-imidazol-5-yl-1H-indoles (Analogues 26 & 32) | MRSA | ≤0.25 | nih.gov |
| 2-(1H-indol-3-yl)tetrahydroquinolines | MRSA | <1.0 | nih.gov |
| (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivative (5h) | S. aureus (susceptible) | 1 | nih.gov |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA | 0.98 | nih.gov |
| 1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione | S. aureus | 86.2 | researchgate.net |
| 1-(1H-indol-3-yl) derivative (3c) | Candida albicans | 0.250 (mg/mL) | nih.gov |
| 1-(1H-indol-3-yl) derivative (3b) | Aspergillus niger | 0.250 (mg/mL) | nih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | mdpi.com |
The determination of antibacterial efficacy relies on standardized in vitro susceptibility testing methods. The most common technique for determining the MIC is the broth microdilution assay. youtube.com This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a microtiter plate. emerypharma.com A standardized inoculum of the target microorganism is then added to each well. emerypharma.com After incubation, typically for 18-24 hours, the plates are examined for visible turbidity, and the MIC is recorded as the lowest concentration where no growth is observed. emerypharma.comyoutube.com
Other methods include agar (B569324) dilution, where the antimicrobial agent is incorporated into the agar medium at various concentrations, and disk diffusion, where paper disks impregnated with the test compound are placed on an agar plate inoculated with the bacterium. While disk diffusion is primarily a qualitative method, the diameter of the zone of inhibition around the disk can provide an indication of the agent's effectiveness. These methodologies are guided by standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results across different laboratories. emerypharma.com
In addition to antibacterial properties, derivatives of 1-(1H-indol-3-yl) have been evaluated for their potential against fungal pathogens. nih.gov Fungal infections, particularly those caused by Candida and Aspergillus species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. nih.govmdpi.com
Several studies have reported the antifungal potential of 1-(1H-indol-3-yl) derivatives. One study investigated a series of these compounds against Candida albicans, clinical isolates of other Candida species, and Aspergillus niger. nih.gov Several of the tested compounds were active against the fungal strains, with MIC values ranging from 0.125 to 1.000 mg/mL. nih.gov Some derivatives exhibited fungicidal activity, meaning they were able to kill the fungal cells, at concentrations between 0.250 and 1 mg/mL. nih.gov Similarly, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed potent activity against C. albicans, with one compound recording an MIC of 3.9 µg/mL. mdpi.com The mechanism of action for some of these compounds may involve the inhibition of enzymes crucial for fungal survival, such as tyrosinase. nih.gov
Antitubercular Activity against Mycobacterium tuberculosis
The indole nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in many bioactive compounds and its ability to bind to numerous receptors with high affinity. nih.gov Consequently, indole derivatives have been extensively studied for their potential antitubercular properties. nih.gov Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the discovery of new therapeutic agents to combat drug-resistant strains. nih.govbenthamscience.com
A wide variety of functionalized indole derivatives have demonstrated activity against M. tuberculosis. nih.gov While specific studies focusing solely on this compound against M. tuberculosis are not detailed in the reviewed literature, the broader class of indole-based compounds has shown promise, indicating that this chemical scaffold is a valid starting point for the development of novel antitubercular drugs. nih.gov
Antileishmanial Activity against Leishmania major
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic antileishmanial drugs is an ongoing research priority. Indole derivatives have been explored in this context as well. For instance, studies on 3-imidazolylalkyl-indoles have shown potent in vitro activity against Leishmania mexicana. nih.gov Although research on different classes of indole derivatives has shown antileishmanial potential, specific data on the activity of this compound against Leishmania major is not prominently available in the current body of scientific literature.
Anticancer Potential and Cellular Pathway Modulation
The versatility of the indole structure has made it a key motif in the design and development of anticancer agents. jcchems.com Indole compounds and their derivatives are known to be potent anti-cancer agents that can interfere with multiple cellular signaling pathways. nih.gov
Studies on structurally related compounds, such as 1H-indol-3-yl-N-phenylacetamide derivatives, have demonstrated cytotoxic activity against human breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines. semanticscholar.org The mechanism of action for some of these derivatives involves the induction of apoptosis, or programmed cell death. semanticscholar.org
A critical aspect of the anticancer potential of indole derivatives is their ability to modulate key cellular pathways. The PI3K/AKT/mTOR signaling pathway is frequently overactive in cancer cells and is associated with cell growth, proliferation, and survival. nih.gov Indole compounds have been shown to deregulate this pathway. nih.gov For example, certain 3-amino-1H-indazole derivatives, which share a heterocyclic core structure, have been found to inhibit the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov This suggests that this compound and its derivatives may exert anticancer effects by modulating these fundamental cellular signaling networks.
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Molecular Mechanisms of Action in Cancer Cells
Activation of NADPH Oxidase 4 (NOX4) and Sirtuin3 (SIRT3) Pathways
The direct activation of NADPH Oxidase 4 (NOX4) and Sirtuin3 (SIRT3) pathways by this compound and its derivatives is not extensively documented in the current scientific literature. However, the modulation of these pathways is a significant area of research in drug discovery.
SIRT3, a primary mitochondrial deacetylase, is a crucial regulator of mitochondrial homeostasis and cellular metabolism. nih.govnih.gov It plays a vital role in processes like the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation. nih.govacs.org Activation of SIRT3 is generally associated with protective effects against a variety of pathologies, including age-related, metabolic, and neurodegenerative diseases. acs.orgnih.gov Interventions that stimulate SIRT3 activity are considered a promising therapeutic strategy for improving cellular health and longevity. nih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The indole pharmacophore is a key structural feature in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov Signal transduction and cell proliferation are regulated by EGFR, and its inhibition can block the proliferation of tumor cells, apoptosis, and angiogenesis. nih.gov Consequently, targeting EGFR is a strategy for treating various cancers. nih.gov
Derivatives of indole have been investigated for their ability to inhibit EGFR tyrosine kinase. For instance, combining structural elements of known tyrosine kinase inhibitors with a bisindolylmethanone structure has led to novel compounds that inhibit EGFR in the nanomolar range. researchgate.net Studies on chalcone (B49325) derivatives, which share some structural similarities with indole-based compounds, have shown that specific hydroxylations can be crucial for their inhibitory action on EGFR tyrosine kinase. nih.gov Molecular modeling suggests these inhibitors can dock into the ATP binding pocket of EGFR, with hydrogen bonds and hydrophobic interactions playing a significant role in the binding process. nih.gov
Research on various indole derivatives has demonstrated their potential as EGFR inhibitors. For example, (4-(arylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)(1H-indol-2-yl)methanones showed EGFR inhibition with IC50 values in the sub-micromolar range in cell-based assays. researchgate.net
Table 1: EGFR Tyrosine Kinase Inhibition by Selected Chalcone Derivatives
| Compound | IC50 (µM) |
| Butein | 8 |
| Marein | 19 |
| Phloretin | 25 |
This table presents in vitro inhibitory concentrations against EGFR tyrosine kinase activity. nih.gov
Neuropharmacological and Receptor Modulation Studies
Interaction with Neurotransmitter Receptors, particularly Serotonin (B10506) Receptors
Indole derivatives are widely recognized for their interactions with serotonin receptors, owing to the structural similarity of the indole core to serotonin. nih.gov These receptors are involved in numerous physiological functions and are key targets for treating a range of psychiatric and neurological disorders. acs.org
Specifically, indole derivatives have been synthesized and studied as ligands for serotonin 5-HT1A and 5-HT2A receptors. acs.org The primary interaction mechanism involves the formation of a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) within the receptor. acs.org The indole moiety itself typically penetrates deep into the receptor's binding cavity, establishing hydrophobic interactions with key amino acid residues. acs.org In some cases, the NH group of the indole ring can form an additional hydrogen bond, further stabilizing the ligand-receptor complex. acs.org
The affinity of these compounds for serotonin receptors can be potent. For example, a series of 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles were developed as selective 5-HT7 receptor agonists, with one derivative showing a Ki value of 4 nM.
Monoamine Reuptake Inhibition
A monoamine reuptake inhibitor (MRI) functions by blocking the action of one or more monoamine transporters, such as the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), or dopamine (B1211576) transporter (DAT). This action leads to an increased concentration of these neurotransmitters in the synapse. Many antidepressant medications act as MRIs.
Novel series of indole derivatives have been discovered as potent monoamine reuptake inhibitors. One such series, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, was identified through a combination of virtual screening and chemical design. nih.gov Specific isomers of these compounds have demonstrated high potency and selectivity. For instance, the (2R,3S)-isomer was found to be a potent norepinephrine reuptake inhibitor with an IC50 of 28 nM and showed excellent selectivity over the dopamine transporter and 13-fold selectivity over the serotonin transporter. nih.gov
Another extensive series of 3-indolylpropylpiperazine derivatives was synthesized and evaluated as multitarget ligands for SERT and the dopamine D2 receptor. nih.gov Many of these compounds displayed affinity for SERT in the nanomolar range, with some Ki values between 5 and 10 nM. nih.gov
Table 2: Monoamine Reuptake Inhibition Profile of a (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol Isomer
| Transporter | IC50 (nM) | Selectivity vs. NET |
| Norepinephrine (NET) | 28 | - |
| Serotonin (SERT) | ~364 | 13-fold |
| Dopamine (DAT) | >1000 | >35-fold |
This table shows the inhibitory potency and selectivity of a specific indole derivative isomer. nih.gov
Other Investigated Biological Activities
Anti-inflammatory Properties
The indole nucleus is a common scaffold in compounds exhibiting anti-inflammatory activity. nih.gov Indole derivatives are reported to possess various pharmacological effects, including anti-inflammatory and analgesic properties. nih.gov The development of new anti-inflammatory drugs based on this structure is an area of high interest, partly to find alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) that have fewer gastrointestinal side effects. nih.gov
The anti-inflammatory action of certain indole-imidazolidine hybrid molecules has been demonstrated in preclinical models. nih.gov For example, compounds like 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) have shown promising activity. nih.gov Their mechanism appears to involve the modulation of the immune system, evidenced by a reduction in leukocyte migration and a decrease in the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov In an acetic acid-induced nociception model, treatment with LPSF/NN-56 resulted in a 63.1% reduction in abdominal writhing, indicating significant analgesic effects. nih.gov
Analgesic Properties
There is no specific research available to confirm or detail the analgesic properties of this compound. However, the indole nucleus is a core component of many compounds investigated for pain relief. For instance, various N-acylhydrazone and isoindoline-1,3-dione derivatives containing an indole moiety have demonstrated analgesic effects in preclinical models. nih.govmdpi.com These effects are often evaluated using tests such as the acetic acid-induced writhing test and the hot plate test to assess a compound's ability to reduce pain. nih.gov
Antioxidant Activity
The antioxidant potential of this compound has not been specifically evaluated in published studies. The antioxidant capacity of the broader family of indole derivatives is well-documented, with many compounds demonstrating the ability to scavenge free radicals. nih.govnih.gov The antioxidant activity of these molecules is often attributed to the indole nucleus's ability to donate electrons or hydrogen atoms, a property influenced by the nature and position of substituents on the indole ring. nih.govnih.gov For example, studies on indole hydrazones have shown that the presence of hydroxyl groups on associated phenyl rings significantly contributes to their radical-scavenging capabilities. nih.gov
Inhibition of Pathogen Entry Mechanisms (e.g., Anthrax Lethal Toxin)
No studies have been identified that investigate the ability of this compound to inhibit pathogen entry mechanisms, specifically the action of anthrax lethal toxin. Anthrax lethal toxin is a major virulence factor produced by Bacillus anthracis. nih.gov It consists of two proteins: a protective antigen (PA) and a lethal factor (LF), a zinc-dependent metalloprotease. nih.govnih.gov The mechanism of toxicity involves the PA binding to host cells, which then allows the LF to enter the cell and disrupt critical signaling pathways, leading to cell death. nih.govnih.gov Research into inhibitors of this toxin has focused on molecules that can block PA binding or inhibit the enzymatic activity of LF. mdpi.com
Cyclooxygenase (COX) Inhibition (e.g., COX-2)
There is no available data on the cyclooxygenase (COX) inhibitory activity of this compound. The indole scaffold is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, which inhibits COX enzymes. derpharmachemica.com Many modern research efforts focus on developing indole derivatives that selectively inhibit COX-2 over COX-1 to reduce gastrointestinal side effects associated with traditional NSAIDs. derpharmachemica.comnih.gov Studies on other indole derivatives, such as certain acetohydrazide derivatives, have shown significant anti-inflammatory activity through selective COX-2 inhibition. nih.govresearchgate.netdntb.gov.ua However, the specific interaction of the urea-linked indole structure of this compound with COX enzymes has not been reported.
Structure Activity Relationship Sar and Design Principles
Impact of Substitutions on the 1H-Indol-3-yl Moiety on Biological Activity
The indole (B1671886) nucleus is a "privileged structure" in medicinal chemistry, capable of binding to numerous receptors with high affinity. researchgate.net Consequently, substitutions on this moiety can significantly modulate the biological profile of 1-(1H-indol-3-yl)-3-mesitylurea.
Substitutions on the Indole Nitrogen Atom
Modifications at the N1 position of the indole ring can influence the compound's properties. For instance, the introduction of an aromatic ring with a one or three-carbon atom linker at the nitrogen has been shown to enhance biological activity in related indole analogs. saspublishers.com In a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, the presence of a methyl group on the indole nitrogen was a common feature among compounds exhibiting potent antiproliferative activities. rsc.org This suggests that small alkyl substitutions on the indole nitrogen can be favorable for certain biological targets.
Substitutions on the Indole Carbocyclic Ring
Substitutions on the carbocyclic part of the indole ring also play a critical role in determining biological activity. The introduction of electron-withdrawing groups, such as halogens, to the benzene (B151609) ring of 1H-indole-2,3-dione analogues has been associated with increased biological activity. saspublishers.com In a study of indol-3-yl-N-phenylcarbamic amides as STING inhibitors, substitutions at the meta- and para-positions of the phenylcarbamic amide moiety with halides or alkyl groups were suggested to be structurally permissible for potent inhibition. nih.gov This indicates that the electronic properties and steric bulk of substituents on the indole's carbocyclic ring can be fine-tuned to optimize interactions with biological targets.
Role of the Mesityl (2,4,6-Trimethylphenyl) Group in Modulating Activity
The mesityl group, with its three methyl groups, imparts specific steric and electronic characteristics that are crucial for the molecule's activity.
Positional and Electronic Effects of Alkyl Substituents
The ortho, meta, and para methyl groups on the phenyl ring of the mesityl group create a unique steric and electronic environment. The methyl groups are electron-donating, which can influence the electron density of the adjacent urea (B33335) linkage. The steric bulk of the ortho-methyl groups can restrict the rotation around the phenyl-nitrogen bond, locking the molecule into a specific conformation that may be favorable for binding to a target. In a study of STING inhibitors, it was found that structural modifications at the meta- and para-positions of a benzene ring of a phenylcarbamic amide moiety could involve the introduction of alkyl substituents. nih.gov
Influence of the Urea Linkage on Compound Efficacy and Selectivity
The urea linkage is a key structural feature that connects the indole and mesityl moieties and plays a significant role in the compound's biological activity. Urea-based inhibitors have been successfully designed for various enzymes, including methionyl-tRNA synthetase and Rho kinase (ROCK). nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is valuable for understanding the SAR of this compound and for designing new, more potent analogs.
Several QSAR studies have been conducted on indole-containing compounds, highlighting the importance of various molecular descriptors in predicting their biological activity. semanticscholar.orgnih.govresearchgate.net For instance, in a 2D-QSAR study of 1H-3-indolyl derivatives as antioxidants, the model suggested that specific substitutions would lead to more promising candidates. nih.gov In another study on N,N'-diphenyl urea analogs and 1H-indole-2-carboxamides as cannabinoid receptor 1 (CB1) modulators, a QSAR model identified that the geometry of the molecules and the electron density on the carbonyl oxygen were major determinants of their potency. orientjchem.org
A typical QSAR workflow involves:
Data Set Selection: A series of structurally related compounds with known biological activities is chosen.
Descriptor Calculation: Various physicochemical and structural properties (descriptors) are calculated for each molecule.
Model Development: Statistical methods, such as multilinear regression (MLR), are used to build a model that correlates the descriptors with biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com
For this compound and its analogs, a QSAR model could help elucidate the optimal electronic and steric properties of the substituents on both the indole and mesityl rings, as well as the ideal conformational constraints imposed by the urea linkage.
Pharmacophore Identification and Lead Optimization Strategies
The rational design and optimization of enzyme inhibitors, such as those targeting protein kinases, are fundamentally guided by an understanding of the key molecular interactions between the small molecule and its biological target. For the chemical compound This compound , structure-activity relationship (SAR) studies and computational modeling provide a framework for identifying its pharmacophore and guiding lead optimization efforts. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity.
The indole moiety is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to numerous receptors and enzymes with high affinity, particularly within the ATP-binding site of kinases. mdpi.commdpi.com The design of inhibitors based on this scaffold often involves exploring modifications at various positions to enhance potency and selectivity. mdpi.comresearchgate.net
Key Pharmacophoric Features
Based on the analysis of related indole-based kinase inhibitors, the pharmacophore of This compound can be deconstructed into several key features that likely contribute to its biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are crucial for interaction with the kinase active site. nih.govresearchgate.net
A general kinase inhibitor pharmacophore model often includes:
Hydrogen Bond Donor/Acceptor Sites: The urea linkage in This compound provides both hydrogen bond donor (N-H) and acceptor (C=O) functionalities. nih.gov The indole N-H group is also a critical hydrogen bond donor. These groups can form key interactions with the hinge region of a kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. univie.ac.at
Aromatic/Hydrophobic Regions: The indole ring and the mesityl group serve as crucial hydrophobic and aromatic features. nih.gov The indole ring can participate in π-π stacking or hydrophobic interactions within the ATP-binding pocket. The mesityl (2,4,6-trimethylphenyl) group provides a bulky, hydrophobic moiety that can occupy a hydrophobic pocket in the enzyme's active site.
Table 1: Postulated Pharmacophoric Features of this compound
| Feature | Structural Moiety | Putative Interaction |
| Hydrogen Bond Donor | Indole N-H | Interaction with the kinase hinge region. |
| Hydrogen Bond Donor | Urea N-H (adjacent to indole) | Interaction with the kinase hinge region. |
| Hydrogen Bond Donor | Urea N-H (adjacent to mesityl) | Interaction with the kinase hinge region or other nearby residues. |
| Hydrogen Bond Acceptor | Urea C=O | Interaction with the kinase hinge region or other nearby residues. |
| Aromatic/Hydrophobic Core | 1H-Indole ring | Occupies the adenine-binding region, potential for π-π stacking. |
| Hydrophobic Group | Mesityl ring | Binds to a hydrophobic pocket, influencing selectivity and potency. |
Lead Optimization Strategies
Lead optimization is an iterative process in drug discovery that aims to enhance the properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. For This compound , several optimization strategies can be envisioned based on SAR studies of analogous compounds.
Substitution on the Indole Ring: Modification of the indole scaffold is a common strategy to improve the activity of indole-based inhibitors. researchgate.net For instance, the introduction of small electron-withdrawing or electron-donating groups at the 5- or 6-position of the indole ring can modulate the electronic properties and binding affinity of the molecule. In a series of N-aryl(indol-3-yl)glyoxamides, substitutions on the indole ring were found to influence cytotoxic activity. nih.gov
Modification of the Aryl Moiety: The substitution pattern on the aryl ring connected to the urea linker is critical for activity and selectivity. The mesityl group in the parent compound provides significant steric bulk. Exploring alternative substitution patterns on this phenyl ring can lead to improved interactions. For example, in a study of indole-3-acetamides, the nature and position of substituents on the N-phenyl ring significantly impacted their α-amylase inhibitory activity. acs.org While the target is different, the principle of optimizing aryl substitution remains relevant.
Table 2: Hypothetical SAR for Analogs of 1-(1H-indol-3-yl)-3-arylurea
| Compound | Aryl Group (R) | Expected Impact on Activity | Rationale |
| 1 | Phenyl | Baseline activity. | Unsubstituted ring provides a basic hydrophobic interaction. |
| 2 | 4-Methylphenyl | Potentially similar or slightly reduced activity compared to mesityl. | Reduced steric bulk compared to mesityl may lead to a less optimal fit in a specific hydrophobic pocket. |
| 3 | 3,5-Dimethylphenyl | Potentially increased activity. | The meta-substituents may provide a better fit in a hydrophobic pocket compared to the ortho- and para-substituents of the mesityl group, depending on the target. |
| 4 | 4-Chlorophenyl | Potentially increased activity. | The chloro group can act as a hydrogen bond acceptor and increase hydrophobic interactions. |
| 5 | 4-Methoxyphenyl | Activity may increase or decrease depending on the nature of the binding pocket. | The methoxy (B1213986) group can act as a hydrogen bond acceptor but also introduces polarity, which may be unfavorable in a purely hydrophobic pocket. |
Modification of the Linker: The urea linker is a key structural element. While it provides crucial hydrogen bonding capabilities, its replacement with other bioisosteric groups such as thiourea (B124793), guanidine, or amide could be explored. Such modifications would alter the geometry and hydrogen bonding patterns, potentially leading to improved affinity or selectivity. researchgate.net However, a study on pyridine-pyrimidine-indole-carbohydrazide derivatives noted that the deletion of a urea moiety from a related structure significantly impacted its vacuolization-inducing effect, suggesting the importance of this specific linker in certain biological contexts. tandfonline.com
Computational Chemistry and in Silico Modeling for 1 1h Indol 3 Yl 3 Mesitylurea
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. visionpublisher.info This technique is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target, estimating the strength of their interaction, and understanding the structural basis of this interaction. visionpublisher.info
Prediction of Binding Modes and Affinities with Target Proteins (e.g., DNA Gyrase, STING, COX-2)
While specific molecular docking studies for 1-(1H-indol-3-yl)-3-mesitylurea against DNA gyrase, STING, and COX-2 are not extensively detailed in the available literature, the relevance of these targets for indole-based compounds is well-established, allowing for a predictive discussion.
DNA Gyrase : As a type II topoisomerase essential for bacterial DNA replication, DNA gyrase is a validated target for antibacterial agents. biorxiv.org Many indole (B1671886) derivatives have been investigated as potential DNA gyrase inhibitors. jmchemsci.comekb.eg A docking study of this compound would involve placing the molecule into the ATP-binding site of the GyrB subunit. The analysis would predict the binding energy, with more negative values indicating a stronger affinity, and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the indole, urea (B33335), and mesityl moieties and the amino acid residues of the active site. visionpublisher.infomdpi.com
STING (Stimulator of Interferon Genes) : The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering immune responses. nih.gov Agonists of STING are being explored for cancer immunotherapy. nih.gov Docking this compound into the STING protein, likely in its ligand-binding domain, could reveal its potential to modulate immune responses. The binding mode would show how the compound's structure complements the protein's surface to induce an active conformation.
COX-2 (Cyclooxygenase-2) : COX-2 is an enzyme responsible for inflammation and pain, and its expression is often upregulated in various cancers. nih.gov There is a known interplay between the COX-2 pathway and indoleamine 2,3-dioxygenase (IDO1), another key target in immunology and oncology. nih.gov Docking studies would predict whether this compound can fit into the COX-2 active site, potentially inhibiting its function and thereby exerting anti-inflammatory or anti-cancer effects.
Table 1: Illustrative Molecular Docking Results for an Indole-Based Compound This table is a hypothetical representation of typical data obtained from a molecular docking study.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| DNA Gyrase (S. aureus) | 3U2D | -9.1 | Asp81, Gly85, Ile86, Arg144 |
| STING | 4KSY | -7.8 | Tyr167, Arg238, Ser241 |
| COX-2 | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |
Rationalization of Observed Biological Activities
The predicted binding modes from docking studies help rationalize the observed biological activities of a compound. For instance, if this compound were to show significant antibacterial activity, docking could reveal strong interactions with DNA gyrase. Hydrogen bonds between the urea group's N-H and C=O with active site residues, combined with hydrophobic packing of the indole and mesityl rings, would provide a structural explanation for its inhibitory effect. mdpi.com Similarly, if the compound demonstrated immunomodulatory properties, docking against STING could pinpoint the specific interactions driving its agonist or antagonist behavior, guiding the design of more potent analogues.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. mdpi.com DFT provides a robust framework for analyzing a molecule's electronic structure, reactivity, and spectroscopic properties, complementing experimental data. nih.govnih.gov
Analysis of Electronic Structure and Reactivity
DFT calculations for this compound would yield information about its electron density distribution, electrostatic potential, and orbital energies. The analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-poor regions of the molecule. Typically, the oxygen atom of the urea group and the nitrogen atom of the indole ring would be identified as nucleophilic sites (electron-rich), while the hydrogen atoms of the urea and indole N-H groups would be electrophilic (electron-poor). This information is crucial for predicting sites of metabolic transformation, hydrogen bonding, and non-covalent interactions with protein targets. mdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.org
HOMO (Highest Occupied Molecular Orbital) : This orbital acts as the electron donor. The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution indicates the most probable sites for electrophilic attack. nih.gov
LUMO (Lowest Unoccupied Molecular Orbital) : This orbital acts as the electron acceptor. The energy of the LUMO is related to the electron affinity, and its location highlights the most probable sites for nucleophilic attack. nih.govyoutube.com
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govnih.gov
For this compound, FMO analysis would likely show that the HOMO is primarily localized on the electron-rich indole ring system, while the LUMO may be distributed across the urea linkage and the mesityl ring. The calculated energy gap would provide a quantitative measure of its expected reactivity. nih.govniscpr.res.in
Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| FMO Component | Description | Implication for this compound |
|---|---|---|
| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Indicates regions susceptible to electrophilic attack, likely the indole ring. |
| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Indicates regions susceptible to nucleophilic attack, possibly the carbonyl carbon. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO – EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. encyclopedia.pub MD simulations calculate the trajectory of atoms and molecules over time, providing insights into conformational flexibility, the stability of binding poses, and the influence of solvent. nih.govoatext.com
For this compound, an MD simulation could be used to explore its conformational landscape. The molecule possesses several rotatable bonds, particularly around the urea linkage. An MD simulation would reveal the preferred dihedral angles and the most stable conformers in an aqueous environment. nih.gov
When studying a ligand-protein complex, such as this compound bound to DNA gyrase, MD simulations are invaluable. They can assess whether the binding pose predicted by docking is stable over time (e.g., nanoseconds). nih.gov By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms, researchers can confirm the stability of the complex and identify which parts of the system are rigid or flexible. nih.gov This dynamic information is crucial for validating docking results and gaining a more realistic understanding of the binding event. encyclopedia.pub
In Silico ADME Prediction
In silico ADME prediction encompasses a suite of computational methods designed to estimate the pharmacokinetic properties of a compound. These predictions are derived from the molecule's chemical structure and are based on quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based simulations. nih.gov For this compound, a comprehensive in silico ADME profile would typically be generated using various software platforms that predict a range of parameters including, but not limited to, solubility, intestinal absorption, plasma protein binding, and blood-brain barrier penetration. researchgate.netekb.eg
Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. srce.hr It is often assessed by predicting the rate of clearance by liver microsomes or hepatocytes. nih.gov In silico models predict metabolic stability by identifying which parts of a molecule are most susceptible to enzymatic degradation. nih.gov
For this compound, the metabolic stability is predicted to be influenced by the two primary chemical moieties: the indole ring and the mesityl group. The indole nucleus is known to be a substrate for various CYP enzymes, and its metabolism can proceed through several pathways. ontosight.aiwikipedia.org Similarly, the mesitylene (B46885) (1,3,5-trimethylbenzene) group is also subject to metabolic modifications. nih.govresearchgate.net
Table 1: Predicted Metabolic Pathways for this compound
| Moiety | Predicted Metabolic Reaction | Resulting Metabolite Type |
| Indole Ring | Hydroxylation at various positions (e.g., C4, C5, C6, C7) | Hydroxylated indole derivatives |
| Indole Ring | Oxidation of the pyrrole (B145914) ring (e.g., at C2) | Oxindole derivatives |
| Mesityl Group | Oxidation of one or more methyl groups | Benzylic alcohol, aldehyde, and carboxylic acid derivatives |
| Urea Linker | Hydrolysis | 3-aminoindole and mesitylamine |
Metabolic soft spots are chemically labile sites within a molecule that are most susceptible to metabolic transformation. nih.gov Identifying these soft spots is a key strategy in medicinal chemistry for improving the metabolic stability of a compound. This is often achieved by modifying the molecule at these positions to block or slow down the metabolic process. pressbooks.pub
For this compound, in silico soft spot analysis would likely highlight several key areas:
The Indole Ring: The indole ring is rich in electrons and is a prime target for oxidative metabolism by CYP enzymes. nih.govnih.gov The most common sites of hydroxylation on the indole ring are positions 4, 5, 6, and 7 on the benzene (B151609) portion of the ring system. nih.gov The C2 position of the pyrrole ring is also a known site of oxidation, leading to the formation of oxindoles. nih.gov
The Mesityl Group: The three methyl groups on the mesitylene ring are potential sites for oxidation. nih.govresearchgate.netnih.gov This typically proceeds via benzylic hydroxylation to form a benzylic alcohol, which can be further oxidized to an aldehyde and then to a carboxylic acid. researchgate.net
The Urea Linker: While generally more stable than esters or amides, the urea linkage can be a site of enzymatic hydrolysis, cleaving the molecule into 3-aminoindole and mesitylamine.
The predicted metabolic soft spots for this compound are detailed in the table below. The likelihood of metabolism at each site can be estimated using computational software that calculates the reactivity of each atom.
Table 2: Predicted Metabolic Soft Spots of this compound
| Potential Soft Spot | Type of Metabolism | Predicted Metabolite |
| Indole C5-position | Aromatic Hydroxylation | 5-hydroxy-1-(1H-indol-3-yl)-3-mesitylurea |
| Mesityl methyl group | Benzylic Hydroxylation | 1-(1H-indol-3-yl)-3-(3,5-dimethyl-4-(hydroxymethyl)phenyl)urea |
| Indole C2-position | Oxidation | 1-(2-oxo-2,3-dihydro-1H-indol-3-yl)-3-mesitylurea |
| Urea N-C bond | Hydrolysis | 3-amino-1H-indole and Mesitylamine |
Preclinical Research and Translational Studies for 1 1h Indol 3 Yl 3 Mesitylurea Analogues
In Vitro Biological Evaluation Models
The in vitro biological evaluation of analogues of 1-(1H-indol-3-yl)-3-mesitylurea is a critical step in the drug discovery process, allowing for the initial assessment of their potential therapeutic efficacy and mechanism of action. This stage involves a variety of assays designed to test the compounds' activity in a controlled laboratory setting.
High-Throughput Screening Assays for Compound Prioritization
High-throughput screening (HTS) is a important method for rapidly assessing large libraries of chemical compounds to identify those that modulate a specific biological target. mdpi.comlubio.ch For analogues of this compound, which are often investigated as kinase inhibitors, HTS assays are designed to measure the inhibition of kinase activity. mdpi.com These assays are typically performed in multi-well plates, allowing for the simultaneous testing of thousands of compounds. merckmillipore.com
The primary goal of HTS is to prioritize "hit" compounds that show significant activity for further investigation. mdpi.com The robustness of an HTS assay is often evaluated by its Z-factor, a statistical measure of the separation between the positive and negative controls. mdpi.com A high Z-factor indicates a reliable assay suitable for large-scale screening. mdpi.com
Several HTS technologies are available for kinase inhibitor screening:
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced in a kinase reaction. promega.com This method is highly sensitive, has a large dynamic range, and is adaptable to HTS formats. promega.com It can be used with a wide variety of kinases and substrates. promega.com
Fluorescence-Based Assays: Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are another common HTS method. thermofisher.com These assays can be designed to measure either kinase binding or activity and are known for their robustness and minimal interference from fluorescent compounds. thermofisher.com
Enzyme-Coupled Fluorescence Assays: These assays offer a cost-effective alternative for HTS by using a series of enzymatic reactions to produce a fluorescent signal proportional to kinase activity. nih.gov
The choice of HTS assay depends on the specific kinase target and the desired endpoint, such as direct inhibition of the enzyme or disruption of a signaling pathway. mdpi.com
Cell-Based Functional Assays (e.g., Reporter Gene Assays)
Following initial identification through HTS, cell-based functional assays are employed to evaluate the biological activity of lead compounds in a more physiologically relevant context. nih.gov These assays provide insights into a compound's ability to penetrate cell membranes and exert its effect within a living cell. nih.gov
Reporter gene assays are a powerful tool for this purpose. thermofisher.comindigobiosciences.com In these assays, a reporter gene, such as luciferase or β-galactosidase, is placed under the control of a specific gene promoter that is regulated by the signaling pathway of interest. thermofisher.compromega.com When the pathway is activated or inhibited by a test compound, the expression of the reporter gene changes, leading to a measurable signal (e.g., light production or color change). promega.com
Key applications of reporter gene assays in this context include:
Studying Gene Expression Regulation: They are invaluable for understanding how compounds modulate the expression of specific genes. thermofisher.com
Pathway Analysis: By using reporters for different pathways, researchers can assess the selectivity of a compound. lubio.ch
Screening and Profiling: These assays can be adapted for high-throughput screening to identify compounds that modulate a particular cellular pathway. lubio.chnih.gov
For analogues of this compound, reporter assays can be designed to monitor the activity of signaling pathways downstream of their kinase targets, such as the MAPK/ERK pathway. aacrjournals.org
Biochemical and Enzymatic Inhibition Assays
Biochemical and enzymatic inhibition assays are fundamental for characterizing the direct interaction between a compound and its target enzyme. nih.gov These assays provide detailed information about a compound's potency, selectivity, and mechanism of inhibition.
Potency is typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. pnas.org For example, the RAF kinase inhibitor PLX4720 was found to have an IC50 of 13 nM against B-RafV600E. pnas.org Another RAF inhibitor, BI 882370, demonstrated high potency with IC50 values of 0.4, 0.8, and 0.6 nmol/L against BRAFV600E, wild-type BRAF, and CRAF kinases, respectively. aacrjournals.org
Selectivity is assessed by testing the compound against a panel of different kinases. aacrjournals.org A highly selective inhibitor will show potent activity against its intended target with significantly less activity against other kinases.
Mechanism of Action (MOA) studies determine how an inhibitor interacts with the enzyme. nih.gov Common types of inhibition include:
ATP-Competitive Inhibition: The inhibitor binds to the ATP-binding site of the kinase, preventing the natural substrate, ATP, from binding. mdpi.com
Non-Competitive Inhibition: The inhibitor binds to a site other than the ATP-binding site (an allosteric site), changing the enzyme's conformation and reducing its activity.
DFG-out Binders: Some inhibitors, like BI 882370, bind to the inactive "DFG-out" conformation of the kinase, stabilizing this inactive state. aacrjournals.orgnih.gov
Various assay formats are used for these studies, including FRET and TR-FRET based assays, which can distinguish between direct RAF inhibitors and inhibitors of the downstream signaling cascade. nih.gov
In Vivo Efficacy Assessment in Disease Models
Following promising in vitro results, the efficacy of this compound analogues is evaluated in living organisms. In vivo models provide a more complex biological system to assess a compound's therapeutic potential, taking into account factors like bioavailability and metabolism. nih.gov
Zebrafish Models for Early Efficacy and Disease Modeling
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for early-stage drug discovery and efficacy testing. nih.govmdpi.com Several advantages make zebrafish particularly suitable for this purpose:
Genetic Homology: Approximately 70% of human genes have a counterpart in the zebrafish genome, and many signaling pathways involved in diseases like cancer are conserved. mdpi.comaacrjournals.org
High-Throughput Screening: The small size and rapid development of zebrafish embryos allow for cost-effective, large-scale screening of compounds in a whole-organism context. mdpi.comnih.gov
Transparent Embryos: The optical clarity of zebrafish embryos enables real-time, non-invasive imaging of biological processes, such as tumor growth and metastasis. mdpi.comzeclinics.com
Lack of an Adaptive Immune System in Early Development: The absence of a mature adaptive immune system in the first few weeks of life allows for the successful transplantation of human cancer cells (xenografts) without rejection. zeclinics.com
Zebrafish models used in cancer research include:
Xenograft Models: Fluorescently labeled human tumor cells are injected into zebrafish embryos or larvae. zeclinics.com This allows for the rapid assessment of a compound's effect on tumor growth, invasion, and angiogenesis. zeclinics.com Patient-derived xenografts (PDXs) are a translational approach where tumor cells from a patient are transplanted into zebrafish to test the efficacy of different treatments. aacrjournals.orgzeclinics.com
Transgenic Models: Zebrafish can be genetically engineered to express oncogenes or have tumor suppressor genes silenced, leading to the spontaneous development of tumors that mimic human cancers. nih.gov These models are useful for studying tumor initiation and progression. zeclinics.com
Murine Models for Specific Disease Indications (e.g., Tumor Xenografts)
Murine models, particularly tumor xenografts, represent a crucial step in the preclinical evaluation of anticancer agents. In these models, human tumor cells are implanted into immunodeficient mice, which then develop tumors that can be used to test the efficacy of new drug candidates. aacrjournals.org
The process typically involves:
Implantation: Human cancer cells, often from established cell lines with specific mutations (e.g., BRAF V600E), are injected subcutaneously into the flank of the mice. aacrjournals.orgpnas.org
Tumor Growth: The tumors are allowed to grow to a certain size before treatment begins. aacrjournals.org
Treatment: The mice are then treated with the test compound, and tumor growth is monitored over time. aacrjournals.org
These models have been instrumental in demonstrating the in vivo efficacy of various RAF inhibitors. For instance:
PLX4720 , a selective B-RafV600E inhibitor, showed significant tumor growth delay and even regression in a COLO205 tumor xenograft model. pnas.org
LY3009120 , a pan-RAF inhibitor, effectively suppressed tumor growth in a xenograft model of non-small-cell lung cancer cells with a BRAF non-V600E mutation. iiarjournals.org
Another novel RAF inhibitor demonstrated significant tumor growth inhibition and regression in A375 SQ2 melanoma xenografts. aacrjournals.org
These studies often include the analysis of biomarkers, such as the phosphorylation of downstream proteins like ERK, to confirm that the drug is hitting its target and modulating the intended signaling pathway. aacrjournals.org
Interactive Data Table of Research Findings
Table 1: In Vitro Biological Activities of Indole (B1671886) Derivatives
| Compound Class | Assay Type | Target/Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| Indoline ureas | Anti-proliferative | HepG2 hepatocellular carcinoma | Exhibited good activity with IC50 values comparable to doxorubicin (B1662922) and sorafenib. | nih.gov |
| Indoline ureas | Enzymatic Inhibition | VEGFR-2 | Compound 9x was the most active against VEGFR-2 with an IC50 of 0.31 µM. | nih.gov |
| Indole-derived thioureas | Antimicrobial | Gram-positive cocci | Compound 6 showed significant inhibition. | mdpi.com |
| Indole-derived thioureas | Enzymatic Inhibition | S. aureus topoisomerase IV and DNA gyrase | Compound 6 had an inhibitory effect. | mdpi.com |
| Indole-derived thioureas | Antiviral | HIV-1 | Derivative 8 showed potent activity against wild-type and mutant HIV-1. | mdpi.com |
| [(3-indolylmethylene)hydrazono]indolin-2-ones | Cytotoxicity | MCF-7, HepG-2, HCT-116 | N-propylindole derivatives were the most active, with compound 6n showing an IC50 of 1.04 µM in MCF-7 cells. | tandfonline.com |
| Bis(indol-3-yl)methane derivatives | Enzymatic Inhibition | α-glucosidase and α-amylase | Showed potential as inhibitors of these enzymes. | nih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4-((2-oxoindolin-3-ylidene)amino)phenyl)-3-arylureas |
| 2-(1H-indol-3-yl)ethylthiourea derivatives |
| BI 882370 |
| Bis(indol-3-yl)methane derivatives |
| Coumarin-indole hybrids |
| Indole-3-carbinol (B1674136) (I3C) |
| Indoline ureas |
| LY3009120 |
| PLX4720 |
| Sorafenib |
| Staurosporine |
| Venlafaxine |
| [(3-indolylmethylene)hydrazono]indolin-2-ones |
| Doxorubicin |
| Paclitaxel (B517696) |
| Vemurafenib |
| Dabrafenib |
Biomarker Identification and Validation in Preclinical Models
The success of targeted therapies hinges on identifying which patients are most likely to benefit. This is achieved through the discovery and validation of biomarkers. For analogues of this compound, which are often designed as IDO1 inhibitors, biomarker research focuses on indicators of target engagement and predictors of response. nih.govcrownbio.com
A primary pharmacodynamic biomarker is the ratio of kynurenine (B1673888) to tryptophan (Kyn/Trp) in plasma and the tumor microenvironment. dovepress.comtandfonline.com IDO1 is the rate-limiting enzyme that converts the essential amino acid tryptophan into kynurenine. dovepress.comnih.gov Elevated IDO1 activity in tumors leads to a high Kyn/Trp ratio, which contributes to an immunosuppressive environment. dovepress.com Preclinical studies in animal models, such as mice with IDO1-expressing tumors, validate a compound's efficacy by demonstrating a dose-dependent reduction in this ratio. bmj.com This confirms that the drug is hitting its intended target and exerting a biological effect.
Predictive biomarkers aim to identify which tumors will be most susceptible to the inhibitor. High expression of the IDO1 enzyme itself within the tumor is a key candidate. crownbio.comresearchgate.net It is hypothesized that tumors with high IDO1 levels are more dependent on this pathway to evade the immune system. crownbio.com In preclinical models, IDO1 expression is validated as a biomarker using techniques like immunohistochemistry (IHC) on tumor tissue and quantitative real-time PCR (qRT-PCR). nih.gov
Furthermore, the composition of the immune cell infiltrate within the tumor is a crucial biomarker. IDO1 activity is known to suppress the proliferation of effector T cells and promote immunosuppressive regulatory T cells (Tregs). nih.govaacrjournals.org A successful analogue would be expected to reverse this, leading to an increased ratio of CD8+ effector T cells to Tregs within the tumor. aacrjournals.orgnih.gov This is typically validated in preclinical models using flow cytometry to analyze the immune cells from treated and untreated tumors.
Below is a table summarizing key biomarkers for this class of compounds.
| Biomarker Category | Specific Biomarker | Purpose | Preclinical Validation Method(s) |
| Pharmacodynamic | Kynurenine/Tryptophan (Kyn/Trp) Ratio | Confirms on-target enzyme inhibition | LC-MS analysis of plasma and tumor tissue |
| Predictive | IDO1 Protein Expression | Identifies tumors reliant on the IDO1 pathway | Immunohistochemistry (IHC), Western Blot |
| Predictive | IDO1 mRNA Expression | Quantifies gene-level expression of the target | Quantitative Real-Time PCR (qRT-PCR) |
| Response | CD8+ T cell / Treg Ratio | Measures reversal of immunosuppression | Flow Cytometry, IHC of tumor immune infiltrate |
Pharmacokinetic Studies in Animal Models
Pharmacokinetics (PK), the study of how an organism affects a drug, is a cornerstone of preclinical development. These studies, typically conducted in animal models like mice and rats, determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, which is essential for predicting its behavior in humans. frontiersin.org
For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The oral bioavailability of indole-urea based compounds can be challenging due to factors like low aqueous solubility. dovepress.comnih.gov Researchers often explore various formulation strategies or create prodrugs to improve absorption. nih.gov A prodrug approach, for instance, can involve creating a more soluble version of the compound that converts to the active drug in vivo. nih.gov
Once absorbed, the drug's distribution throughout the body determines its concentration at the site of action—the tumor. frontiersin.org For intracellular targets like IDO1, achieving sufficient drug levels inside the tumor cells is critical. aging-us.com PK studies measure key parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the curve (AUC), which reflects total drug exposure. The volume of distribution (Vd) indicates how extensively the drug is distributed in tissues compared to plasma.
The table below shows hypothetical pharmacokinetic data for a this compound analogue after oral administration in a mouse model.
| Pharmacokinetic Parameter | Unit | Value | Interpretation |
| Oral Bioavailability (F%) | % | 35 | Moderate absorption into the bloodstream after oral dosing. |
| Tmax | hours | 2 | The drug reaches its highest concentration in the blood 2 hours after administration. |
| Cmax | ng/mL | 850 | The peak concentration achieved in the plasma. |
| AUC (0-24h) | ng·h/mL | 6200 | Represents the total drug exposure over a 24-hour period. |
| Volume of Distribution (Vd) | L/kg | 2.5 | Suggests the compound distributes moderately into the tissues from the plasma. |
The metabolism and clearance of a drug determine how long it remains active in the body. The liver is the primary site of metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify the drug to facilitate its excretion. rsc.org For indole-based compounds, common metabolic pathways can include oxidation of the indole ring. rsc.org Identifying these metabolic pathways is crucial to understand the drug's half-life and potential for drug-drug interactions.
Clearance (CL) measures the rate at which the drug is removed from the body, either through metabolism (hepatic clearance) or excretion (renal clearance). nih.gov The half-life (t½) is the time required for the drug concentration to decrease by half and is directly influenced by both clearance and volume of distribution. A balanced half-life is desirable—long enough to maintain therapeutic concentrations with convenient dosing, but short enough to avoid accumulation and potential toxicity. Studies on IDO1 inhibitors like Navoximod have shown it is quickly absorbed, and its oral administration can reduce plasma kynurenine levels by about 50% in mice. aacrjournals.orgnih.govfrontiersin.org
Strategies for Lead Compound Optimization and Development
Structure-Activity Relationship (SAR) Studies: A core strategy is the systematic modification of the lead compound's structure to understand how different chemical groups influence its activity. nih.govmdpi.com For a this compound analogue, chemists might alter substituents on the indole ring or the mesityl group to enhance binding affinity to the target enzyme (e.g., IDO1) and increase potency. mdpi.comtandfonline.com For example, SAR studies on similar urea (B33335) derivatives revealed that specific interactions with amino acid residues like Phe226 and Arg231 in the IDO1 binding pocket are essential for potent inhibitory activity. nih.gov
Improving DMPK Properties: A potent compound is of little use if it has poor drug metabolism and pharmacokinetic (DMPK) properties. rsc.org A significant part of lead optimization focuses on improving ADME characteristics. This can involve:
Enhancing Solubility: To improve oral absorption. nih.gov
Increasing Metabolic Stability: Modifying parts of the molecule that are prone to rapid breakdown by liver enzymes, thereby extending the drug's half-life. rsc.org For instance, if a specific site is prone to glucuronidation, it can be altered to block this metabolic reaction. rsc.org
Optimizing Permeability: Ensuring the molecule can effectively cross cell membranes to reach its intracellular target.
Reducing Off-Target Effects: Selectivity is key. The optimization process aims to ensure the compound binds strongly to its intended target (e.g., IDO1) with minimal activity against other enzymes or receptors, such as IDO2 or TDO, to reduce the risk of side effects. rsc.orgnih.gov
The table below outlines common lead optimization strategies and their objectives.
| Optimization Strategy | Objective | Example Approach |
| Structure-Activity Relationship (SAR) Exploration | Enhance potency and selectivity | Synthesize analogues with varied substituents on the indole and phenylurea moieties to probe binding interactions. tandfonline.comnih.gov |
| DMPK Optimization | Improve oral bioavailability and half-life | Introduce polar groups to increase solubility; block metabolic hotspots to reduce clearance. nih.govrsc.org |
| Prodrug Development | Overcome poor solubility or permeability | Attach a cleavable promoiety that improves absorption, which is then removed in vivo to release the active drug. nih.gov |
| Toxicity Mitigation | Eliminate or reduce adverse effects | Identify and remove structural motifs associated with known toxicities (e.g., hERG channel inhibition). |
Through these rigorous preclinical investigations, a comprehensive profile of a this compound analogue can be built, allowing for an informed decision on its potential for advancement into clinical development as a novel therapeutic agent.
Concluding Perspectives and Future Research Directions
Synthesis of Next-Generation Indole-Urea Scaffolds
The future of indole-urea-based drug discovery heavily relies on the development of novel and efficient synthetic methodologies to create next-generation scaffolds with improved properties. Current research is moving beyond traditional synthetic routes to explore more sophisticated and sustainable approaches.
Key areas of focus include:
Complex Fused Scaffolds: Researchers are developing single-step cycloaddition reactions to construct complex tetracyclic fused scaffolds. acs.org These intricate structures offer the potential for novel biological activities and intellectual property opportunities.
Diversity-Oriented Synthesis: The creation of diverse libraries of indole-urea derivatives through techniques like multicomponent reactions (MCRs) allows for the rapid exploration of structure-activity relationships (SAR). openmedicinalchemistryjournal.com This approach, often performed under catalyst-free conditions, facilitates the identification of lead compounds with optimized efficacy and selectivity. openmedicinalchemistryjournal.com
Hybrid Molecules: The synthesis of hybrid molecules that combine the indole-urea scaffold with other pharmacophores, such as oxindoles, chalcones, or sulfonamides, is a promising strategy to develop agents with dual or synergistic modes of action. tandfonline.comacs.orgresearchgate.net For instance, indole-thiadiazole hybrids have shown potent antiproliferative activity against lung cancer cells. tandfonline.com
Elucidation of Novel Biological Targets and Pathways
While the anticancer properties of many indole-urea derivatives are well-documented, a deeper understanding of their precise molecular targets and the pathways they modulate is crucial for their clinical translation. Future research will need to move beyond broad phenotypic screening to pinpoint specific biological interactions.
Emerging and future areas of investigation include:
Kinase Inhibition: Many indole-urea compounds function as kinase inhibitors. nih.gov Future studies should focus on identifying the specific kinases they target, such as Proline-rich tyrosine kinase 2 (PYK2), and elucidating their binding modes. researchgate.net The identification of compounds that stabilize the DFG-out conformation of kinases is a particularly promising area for achieving greater selectivity. researchgate.net
Targeting Protein-Protein Interactions: The indole (B1671886) nucleus is adept at mimicking protein structures, making it a valuable scaffold for designing inhibitors of protein-protein interactions that are critical for disease progression. jchr.org
Modulation of Epigenetic Targets: There is growing interest in indole derivatives as modulators of epigenetic enzymes like histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). mdpi.comsci-hub.se Further exploration in this area could lead to novel cancer therapies.
Metabolic Pathway Interruption: Investigating the effects of indole-urea compounds on metabolic pathways within cancer cells, such as the tryptophan metabolic pathway, could reveal new therapeutic vulnerabilities. nih.gov For example, some indole derivatives have been shown to interfere with tubulin polymerization, a critical process in cell division. mdpi.comnih.gov
Application of Artificial Intelligence and Machine Learning in Rational Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of indole-urea-based therapeutics. These computational tools can significantly accelerate the drug discovery process by predicting the properties and activities of novel compounds. mednexus.orgresearchgate.net
Key applications include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new indole-urea derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Generative Chemistry: Deep learning models can be used to generate novel molecular structures with desired properties, expanding the chemical space of potential indole-urea drugs. semanticscholar.org
Structure-Activity Relationship (SAR) Analysis: AI can help to identify the key structural features responsible for the biological activity of indole-urea compounds, providing valuable insights for lead optimization. nih.gov
Target Identification: AI can analyze large biological datasets to identify and validate novel therapeutic targets for indole-urea derivatives. researchgate.net
Addressing Challenges in Drug Resistance and Selectivity
A major hurdle in cancer therapy is the development of drug resistance. researchgate.net Future research on indole-urea compounds must proactively address this challenge, alongside improving their selectivity towards cancer cells over healthy cells.
Strategies to overcome these challenges include:
Development of Dual-Target Inhibitors: Designing single molecules that can inhibit multiple key targets in a cancer cell can make it more difficult for resistance to emerge. mdpi.comrjraap.com For example, indole derivatives that dually inhibit EGFR and SRC kinases are being explored. rjraap.com
Targeting Resistance Mechanisms: Indole derivatives have the potential to overcome known resistance mechanisms. mdpi.com For example, some have shown efficacy against multidrug-resistant (MDR) cancer cell lines. nih.gov
Improving Selectivity: Fine-tuning the structure of indole-urea compounds can enhance their selectivity for specific cancer-related targets, thereby reducing off-target effects and toxicity. researchgate.netresearchgate.net The development of inhibitors that are highly selective for specific isoforms of enzymes, such as carbonic anhydrase, is a key goal. researchgate.net
Potential for Combination Therapies
The future of cancer treatment likely lies in combination therapies that utilize drugs with different mechanisms of action to achieve synergistic effects and overcome resistance. google.com Indole-urea derivatives are promising candidates for inclusion in such regimens.
Future research should explore:
Synergy with Conventional Chemotherapeutics: Investigating the combination of indole-urea compounds with established chemotherapy agents like cisplatin, doxorubicin (B1662922), and paclitaxel (B517696) has already shown promise in preclinical models. tandfonline.commdpi.comgoogle.com Further studies are needed to optimize dosing and scheduling.
Combination with Targeted Therapies: Combining indole-urea kinase inhibitors with other targeted agents could provide a more comprehensive blockade of cancer signaling pathways. google.com
Adjuvant Therapy to Overcome Antibiotic Resistance: In the context of infectious diseases, indole derivatives have been shown to act synergistically with standard antibiotics against drug-resistant bacteria, suggesting a potential role as antibiotic adjuvants. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1H-indol-3-yl)-3-mesitylurea, and how can reaction conditions be optimized for higher yield?
- Methodology :
- Substitution Reactions : Utilize nucleophilic substitution at the urea group with mesityl amine derivatives under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C. Catalysts like p-toluenesulfonic acid (p-TSA) can enhance reaction efficiency .
- Optimization : Perform Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometric ratios. Monitor purity via HPLC and adjust reaction times to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>75%) .
Q. How should researchers employ spectroscopic techniques (NMR, IR, MS) to confirm the structure and purity of this compound?
- Methodology :
- NMR Analysis : Expect distinct signals for indole protons (δ 7.1–7.4 ppm, multiplet), mesityl methyl groups (δ 2.2–2.4 ppm, singlet), and urea NH protons (δ 8.5–9.0 ppm, broad). Use to confirm carbonyl (C=O) at δ 155–160 ppm .
- IR Spectroscopy : Identify urea C=O stretching at ~1650–1700 cm and N-H stretches at ~3200–3350 cm.
- Mass Spectrometry : The molecular ion peak [M+H] should align with the calculated molecular weight (e.g., m/z 307.4 for CHNO) .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) of this compound derivatives to enhance bioactivity?
- Methodology :
- Functional Group Modifications : Synthesize analogs by substituting the mesityl group with electron-withdrawing (e.g., chloro) or electron-donating (e.g., methoxy) groups. Test bioactivity in receptor-binding assays (e.g., kinase inhibition) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., dopamine D2 receptors). Validate predictions with in vitro IC measurements .
Q. How can conflicting data from chromatographic and spectroscopic analyses during characterization be systematically resolved?
- Methodology :
- Cross-Validation : Compare HPLC retention times with standards and confirm via LC-MS. For ambiguous NMR signals, use 2D techniques (e.g., HSQC, COSY) to resolve overlapping peaks .
- Controlled Degradation Studies : Expose the compound to stress conditions (heat, light) and analyze degradation products via tandem MS to identify impurities .
Q. What experimental approaches are used to investigate the interaction of this compound with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
